molecular formula C25H17N3O2S B11930882 Myc-IN-2

Myc-IN-2

Katalognummer: B11930882
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: HMVOKQDXOYWIBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Myc-IN-2 is a small molecule inhibitor specifically designed to target the MYC oncoprotein, which is implicated in various human cancers. MYC is a transcription factor that plays a crucial role in cell cycle regulation, apoptosis, and cellular transformation. The deregulation of MYC is associated with aggressive tumor growth and poor prognosis in cancer patients.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Myc-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its binding affinity and specificity for the MYC protein. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis platforms are employed to achieve high-throughput production.

Analyse Chemischer Reaktionen

Types of Reactions

Myc-IN-2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and binding affinity to the MYC protein.

Wissenschaftliche Forschungsanwendungen

Myc-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of MYC inhibitors and to develop new derivatives with improved efficacy.

    Biology: Employed in cell culture studies to investigate the role of MYC in cellular processes like proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating MYC-driven cancers, including breast carcinoma, lung carcinoma, and neuroblastoma.

    Industry: Utilized in drug discovery and development programs to identify new MYC inhibitors and to optimize their pharmacokinetic and pharmacodynamic properties.

Wirkmechanismus

Myc-IN-2 exerts its effects by binding to the MYC protein and inhibiting its interaction with the MAX protein, which is essential for MYC’s transcriptional activity. This disruption of the MYC-MAX complex prevents the transcription of MYC target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the E-box DNA binding sites, chromatin-modifying complexes, and various downstream effectors of MYC signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Myc-IN-1: Another MYC inhibitor with a similar mechanism of action but different chemical structure.

    Omomyc: A dominant-negative MYC peptide that interferes with MYC-MAX dimerization.

    MYCi361: A small-molecule inhibitor that disrupts MYC-MAX complexes and promotes MYC degradation.

Uniqueness of Myc-IN-2

This compound is unique due to its high specificity and binding affinity for the MYC protein, which enhances its efficacy as a MYC inhibitor. Additionally, its chemical structure allows for easy modification and optimization, making it a valuable tool in drug discovery and development.

Eigenschaften

Molekularformel

C25H17N3O2S

Molekulargewicht

423.5 g/mol

IUPAC-Name

4-[2-(furan-2-yl)-6-[4-(1,3-thiazol-2-yl)phenyl]pyridin-4-yl]benzamide

InChI

InChI=1S/C25H17N3O2S/c26-24(29)18-7-3-16(4-8-18)20-14-21(28-22(15-20)23-2-1-12-30-23)17-5-9-19(10-6-17)25-27-11-13-31-25/h1-15H,(H2,26,29)

InChI-Schlüssel

HMVOKQDXOYWIBC-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C4=NC=CS4)C5=CC=C(C=C5)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.